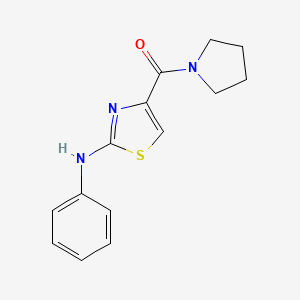

(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-13(17-8-4-5-9-17)12-10-19-14(16-12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBZHTCHYKDUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, particularly those integrated with pyrrolidine structures. For instance, compounds similar to (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone have shown significant efficacy in animal models for epilepsy:

- Mechanism of Action : The thiazole moiety is believed to enhance the binding affinity to GABA receptors, which are critical in regulating neuronal excitability. This interaction can reduce seizure activity effectively.

- Case Studies : In a study involving novel thiazole-integrated pyrrolidinones, certain derivatives exhibited protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, with some achieving up to 100% protection in specific models .

Anticancer Properties

The potential of thiazole derivatives as anticancer agents has been extensively researched, particularly their ability to inhibit key enzymes involved in cancer progression:

- Targeting Kinases : Compounds similar to this compound have been identified as inhibitors of c-KIT kinase, which plays a significant role in gastrointestinal stromal tumors (GISTs). This inhibition can lead to reduced tumor growth and improved patient outcomes .

- Research Findings : A series of thiazole-based compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that specific substitutions on the thiazole ring could enhance anticancer activity by promoting apoptosis in cancer cells .

Antimicrobial Activity

Thiazole derivatives also exhibit promising antimicrobial properties, making them candidates for developing new antibiotics:

- Mechanism : The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions within microbial cells.

- Experimental Results : In vitro studies have demonstrated that certain thiazole compounds possess significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. For example, compounds derived from thiazoles showed inhibition zones comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Biological Activity | Notes |

|---|---|---|

| Phenyl Group | Enhanced binding to receptors | Improves anticonvulsant effects |

| Halogen Substituents | Increased cytotoxicity | Promotes apoptosis in cancer cells |

| Alkyl Chains | Improved solubility | Facilitates better bioavailability |

Mechanism of Action

The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Molecular Complexity: The target compound has intermediate molecular weight (289.35 g/mol) compared to larger derivatives like the pyridine-pyrrolidine hybrid (364.46 g/mol) and smaller analogues such as 1-(2-amino-4-methylthiazol-5-yl)ethanone (156.20 g/mol) .

- Substituent Impact: The phenylamino group in the target compound may enhance π-π stacking interactions in biological targets, whereas chloro-methoxybenzyl substituents in improve lipophilicity and receptor binding affinity.

Biological Activity

(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a phenylamino group, and a pyrrolidine moiety, which contribute to its unique biological profile. Its structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. A comparative study revealed that certain thiazole-containing compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. The compound's mechanism involves the inhibition of specific cancer cell lines through apoptosis induction. For example, in vitro studies showed that related thiazole compounds had IC50 values below 20 µM against A431 and Jurkat cell lines, indicating significant cytotoxicity .

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 | 15 |

| Compound B | Jurkat | 18 |

| This compound | A431 | <20 |

| (Similar Thiazole Derivative) | Jurkat | <20 |

3. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant effects of thiazole-based compounds. For instance, certain derivatives exhibited protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis suggests that modifications at the phenyl ring enhance anticonvulsant activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, leading to altered cellular functions.

- Receptor Modulation : It can act on specific receptors, modulating their activity and influencing downstream signaling cascades.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. Among them, a derivative closely related to this compound showed promising results with an IC50 value significantly lower than standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiazole derivatives. Compounds were tested against a panel of bacterial strains, revealing that several exhibited potent activity with MIC values comparable to established antibiotics. This underscores the potential of thiazole-containing compounds as new antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of (2-(phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone to improve yield and purity?

- Methodological Answer : The synthesis of this compound requires careful optimization of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions involving the thiazole and pyrrolidine moieties .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Catalyst use : Acidic or basic catalysts (e.g., triethylamine) can accelerate amine coupling steps .

Purity is monitored via HPLC, with yields typically improved by recrystallization in ethanol or acetonitrile .

Q. What analytical techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the thiazole and pyrrolidine rings .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves bond angles and stereochemistry .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<1% threshold) .

- TLC : Silica gel plates (hexane/ethyl acetate eluent) provide rapid qualitative purity checks .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to nucleophilic substitution at the thiazole ring?

- Methodological Answer : The electron-deficient thiazole ring undergoes nucleophilic attack at the C-5 position due to resonance stabilization of the intermediate. Computational studies (DFT) show that the pyrrolidine group’s electron-donating effect lowers the activation energy for substitution . Experimental validation involves kinetic isotope effects and trapping of intermediates using deuterated solvents .

Q. How can contradictory solubility and bioactivity data for this compound be resolved?

- Methodological Answer :

- Solubility : Poor aqueous solubility (logP ~3.2) may limit bioavailability. Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance solubility .

- Bioactivity discrepancies : Variations in assay conditions (e.g., serum protein binding) or cellular uptake mechanisms (e.g., efflux pumps) require standardized protocols (e.g., ATPase inhibition assays) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Analog synthesis : Modify substituents on the phenylamino or pyrrolidine groups (e.g., halogenation, methylation) .

- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes .

- Mutagenesis assays : Correlate structural changes with functional activity (e.g., IC shifts in enzyme inhibition) .

Q. How can researchers identify and mitigate degradation products under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions.

- LC-MS/MS analysis : Detect degradation products (e.g., hydrolysis of the ketone to carboxylic acid) .

- Stabilization : Lyophilization or formulation with antioxidants (e.g., ascorbic acid) reduces degradation .

Q. What experimental approaches address conflicting spectroscopic data for this compound?

- Methodological Answer :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the pyrrolidine ring) .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions .

- Crystallography : X-ray structures provide unambiguous bond length/angle data to validate computational models .

Q. How can metabolic stability be evaluated in vitro?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- CYP450 inhibition : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

- Metabolite ID : High-resolution MS/MS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What methodologies resolve regioselectivity challenges in functionalizing the thiazole ring?

- Methodological Answer :

- Directing groups : Install temporary substituents (e.g., boronic esters) to guide C-H activation .

- Metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies C-5 over C-4 .

- Computational prediction : DFT calculations prioritize reactive sites based on frontier molecular orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.